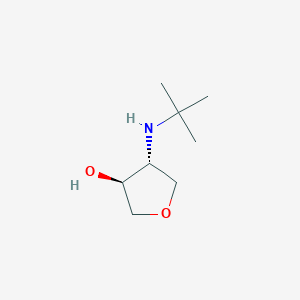![molecular formula C16H18N4O4S2 B2797546 6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 439110-87-9](/img/structure/B2797546.png)
6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures . They can be applied in medical and pharmaceutical fields due to their unlimited biological aptitude .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by condensation reactions of 5-aminopyrazoles with each of β-diketones, 1,5-diketones, β- ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, with unsaturated ketones, unsaturated thiones, unsaturated esters, unsaturated dienones “1,2-allenic”, unsaturated aldehydes, unsaturated imines, and unsaturated nitriles .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with additional tert-butylsulfonyl and phenylsulfonyl groups attached at the 6 and 3 positions, respectively .Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, demonstrating a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structure-activity relationship (SAR) studies of this scaffold have shown significant potential in developing drug-like candidates for various disease targets. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the synthesis of derivatives with enhanced biological properties, indicating the scaffold's utility in the creation of novel therapeutic agents (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, are crucial for the synthesis of these compounds. The specific regio-orientation affects the substituents on the pyrimidine ring, which is significant for the biological activity and chemical properties of the resulting compounds. Understanding these reactions can aid in designing pyrazolo[1,5-a]pyrimidines with desired functional groups for specific scientific applications (Mohamed & Mahmoud, 2019).
Optoelectronic Materials
Pyrazolo[1,5-a]pyrimidine derivatives are also explored for applications beyond medicinal chemistry, such as in the development of optoelectronic materials. Incorporating pyrazolo[1,5-a]pyrimidine and similar heterocyclic fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These compounds are investigated for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the scaffold's versatility not only in pharmacology but also in materials science (Lipunova et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are p21-checkpoint deficient cells . These cells are a downstream effector of p53 and play a crucial role in cell cycle progression .
Mode of Action
The compound interacts with its targets by preferentially inducing apoptosis in the p21-checkpoint deficient cells . This interaction disrupts the cell cycle progression, leading to endoreduplication and ultimately, apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis . The disruption of the p21-checkpoint results in the failure of the cell to arrest, leading to endoreduplication, and ultimately, apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in p21-checkpoint deficient cells . This leads to increased chemosensitivity compared with the p21-proficient cells, to a variety of clinically used antineoplastic drugs .
Action Environment
Environmental factors such as DNA damage and other environmental stresses influence the compound’s action, efficacy, and stability . These factors can trigger the p21-checkpoint, which when disrupted by the compound, leads to apoptosis .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-tert-butylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-16(2,3)26(23,24)12-9-18-15-13(10-19-20(15)14(12)17)25(21,22)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPLOLZTBLQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)
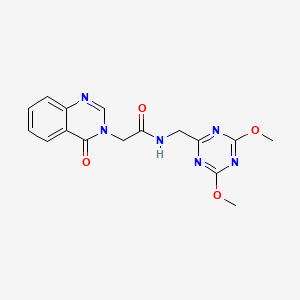

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)
![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)
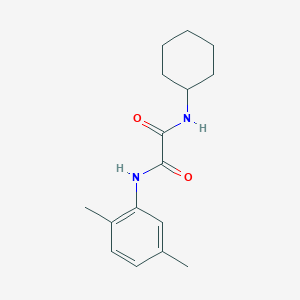
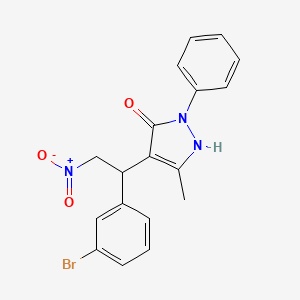
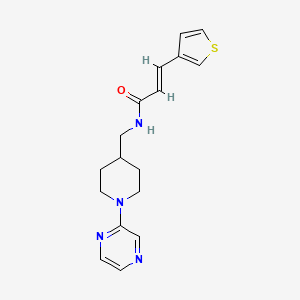
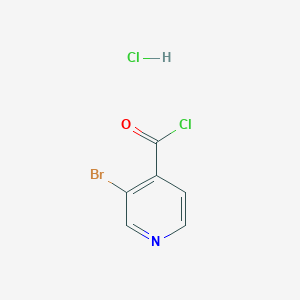

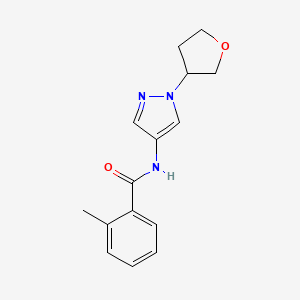
![1-(3-chloro-4-methylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797484.png)
